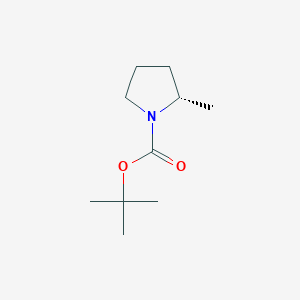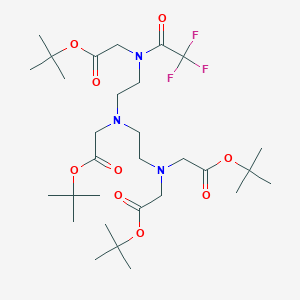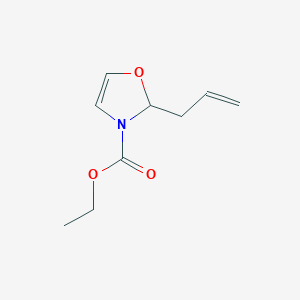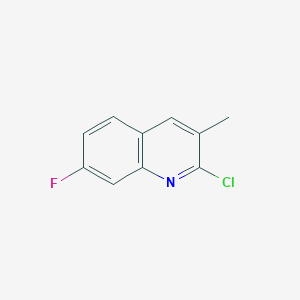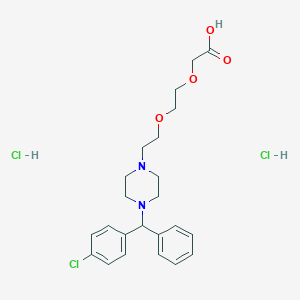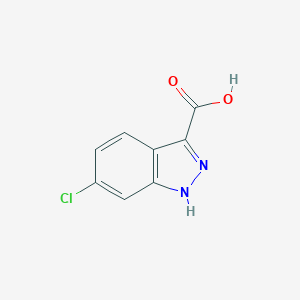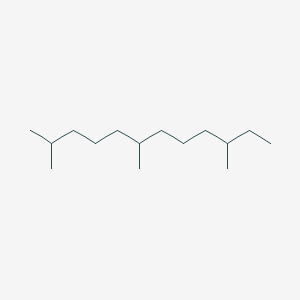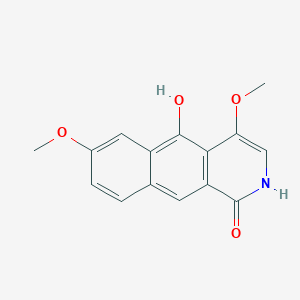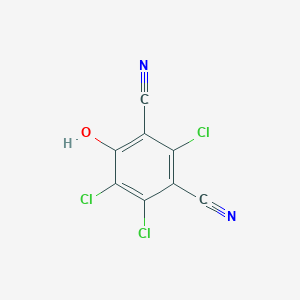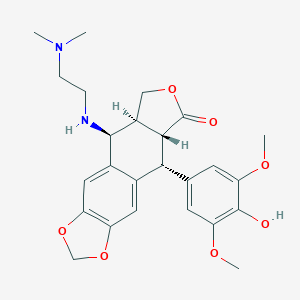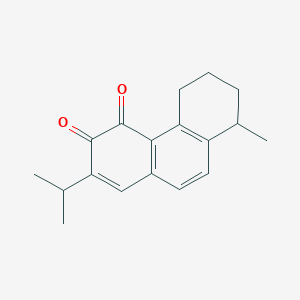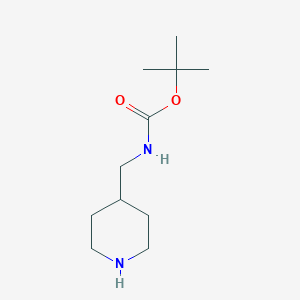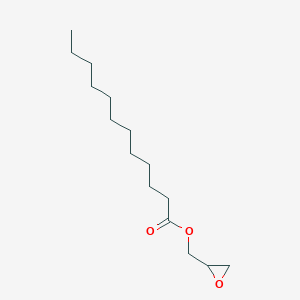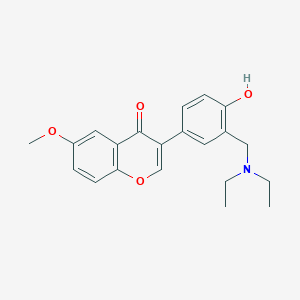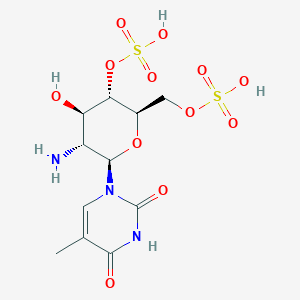
1-Thyminylglucosamine-4,6-disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thyminylglucosamine-4,6-disulfate (TGD) is a type of sulfated glycosaminoglycan (GAG) that has been the subject of scientific research for its potential applications in various fields. TGD is a synthetic compound that is chemically similar to heparin, a naturally occurring anticoagulant. In
Aplicaciones Científicas De Investigación
1-Thyminylglucosamine-4,6-disulfate has been studied for its potential applications in various fields, including biomedicine, biotechnology, and materials science. In biomedicine, 1-Thyminylglucosamine-4,6-disulfate has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been studied for its potential use in tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of 1-Thyminylglucosamine-4,6-disulfate is not fully understood, but it is believed to involve interactions with various proteins and enzymes in the body. 1-Thyminylglucosamine-4,6-disulfate has been shown to bind to antithrombin III, a natural anticoagulant in the blood, and enhance its activity. 1-Thyminylglucosamine-4,6-disulfate has also been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
1-Thyminylglucosamine-4,6-disulfate has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been shown to promote cell proliferation and migration, which may be beneficial for tissue engineering and regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its unique structure, which may provide insights into the structure-function relationships of GAGs. 1-Thyminylglucosamine-4,6-disulfate is also a synthetic compound, which allows for greater control over its properties and structure. However, one limitation of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its relative novelty, which means that there is still much to be learned about its properties and potential applications.
Direcciones Futuras
There are many future directions for research on 1-Thyminylglucosamine-4,6-disulfate, including further studies on its mechanism of action, biochemical and physiological effects, and potential applications in biomedicine, biotechnology, and materials science. 1-Thyminylglucosamine-4,6-disulfate may also be studied for its potential use in drug delivery systems, as well as its interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, 1-Thyminylglucosamine-4,6-disulfate is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. 1-Thyminylglucosamine-4,6-disulfate has a unique structure that is different from other GAGs, and has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate may also have potential applications in tissue engineering and regenerative medicine. While there is still much to be learned about 1-Thyminylglucosamine-4,6-disulfate, its unique properties and potential applications make it an exciting area of research.
Métodos De Síntesis
The synthesis of 1-Thyminylglucosamine-4,6-disulfate involves the modification of chondroitin sulfate, a type of GAG found in cartilage and other connective tissues. The modification process involves the addition of a thymine molecule to the glucosamine unit of chondroitin sulfate, followed by sulfation at the 4 and 6 positions of the thymine ring. The resulting compound, 1-Thyminylglucosamine-4,6-disulfate, has a unique structure that is different from other GAGs.
Propiedades
Número CAS |
133906-27-1 |
|---|---|
Nombre del producto |
1-Thyminylglucosamine-4,6-disulfate |
Fórmula molecular |
C11H17N3O12S2 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-5-amino-4-hydroxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(sulfooxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H17N3O12S2/c1-4-2-14(11(17)13-9(4)16)10-6(12)7(15)8(26-28(21,22)23)5(25-10)3-24-27(18,19)20/h2,5-8,10,15H,3,12H2,1H3,(H,13,16,17)(H,18,19,20)(H,21,22,23)/t5-,6-,7-,8-,10-/m1/s1 |
Clave InChI |
UZYIVVYUIHQPIP-VRRGKTLJSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
Otros números CAS |
133906-27-1 |
Sinónimos |
1-TGADS 1-thyminyl-D-glucosamine-4,6-disulfate 1-thyminylglucosamine-4,6-disulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



